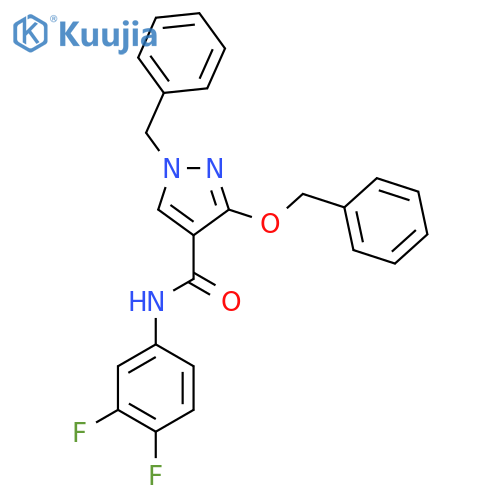

Cas no 1013756-66-5 (1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)

1013756-66-5 structure

商品名:1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide

- 1-benzyl-N-(3,4-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide

- 1013756-66-5

- F2382-0473

- AKOS024644789

-

- インチ: 1S/C24H19F2N3O2/c25-21-12-11-19(13-22(21)26)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30)

- InChIKey: HLDKVUFNNGOBEZ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)NC(C1C(=NN(C=1)CC1C=CC=CC=1)OCC1C=CC=CC=1)=O)F

計算された属性

- せいみつぶんしりょう: 419.14453318g/mol

- どういたいしつりょう: 419.14453318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 569

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 56.2Ų

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2382-0473-20mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-30mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-3mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-4mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-10mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-15mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-40mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-5μmol |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-1mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2382-0473-5mg |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide |

1013756-66-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1013756-66-5 (1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量